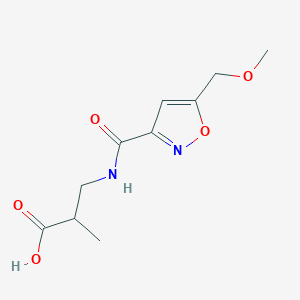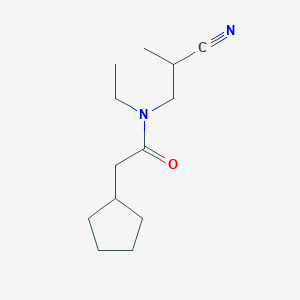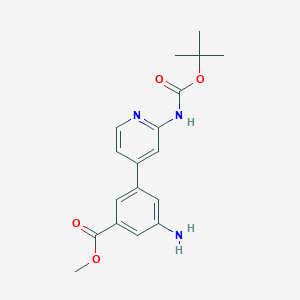![molecular formula C9H10FNO B14899220 6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14899220.png)
6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine can be achieved through several methods. One approach involves the reaction of 2,3-dihydrofuro[2,3-b]pyridine derivatives with fluorinating agents under controlled conditions . Another method includes the use of malononitrile derivatives and subsequent cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, fluorinating agents for substitution, and oxidizing agents such as potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxides, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Lacks the fluorine and dimethyl groups, resulting in different chemical and biological properties.
6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine: Similar structure but without the dimethyl groups.
2,2-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine: Similar structure but without the fluorine atom.
Uniqueness
6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine is unique due to the presence of both fluorine and dimethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
6-fluoro-2,2-dimethyl-3H-furo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10FNO/c1-9(2)5-6-3-4-7(10)11-8(6)12-9/h3-4H,5H2,1-2H3 |
InChI Key |
DMEJTVSPEFZLFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)N=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14899155.png)




![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)



![6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)
![(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14899215.png)

